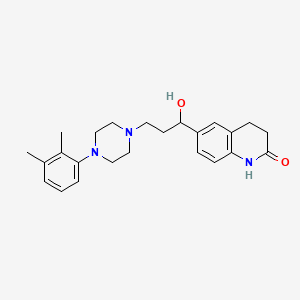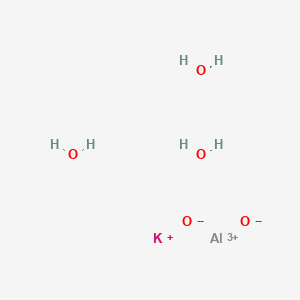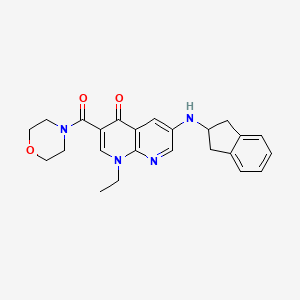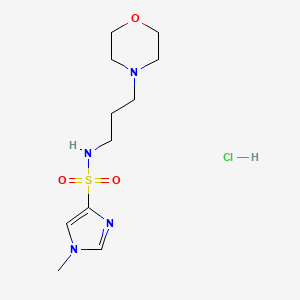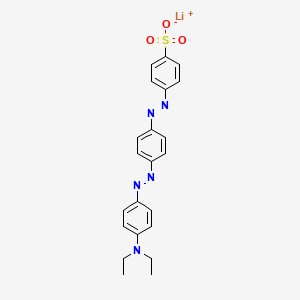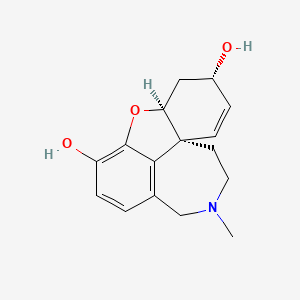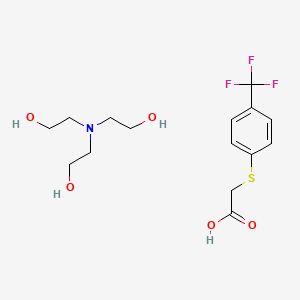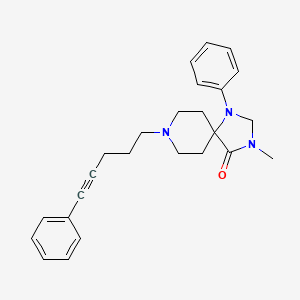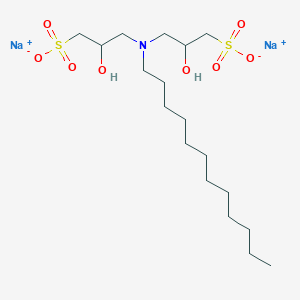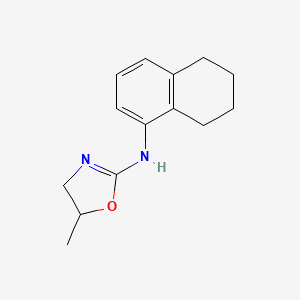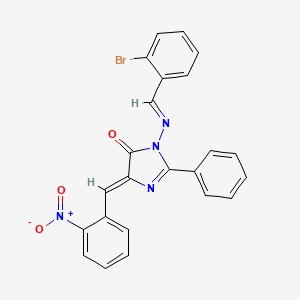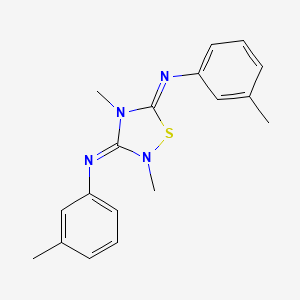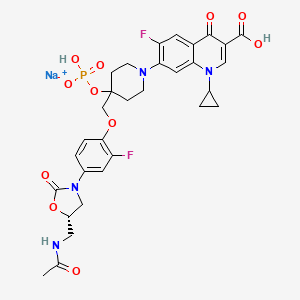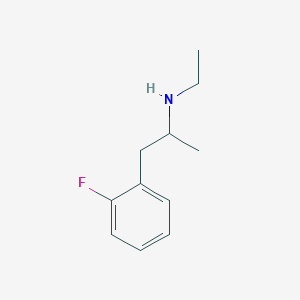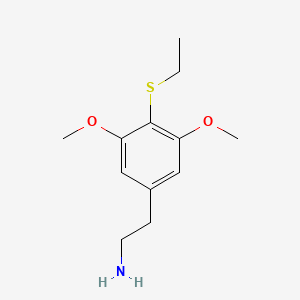
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- is an organic compound with a complex structure that includes a benzene ring substituted with ethanamine, ethylthio, and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene ring followed by the introduction of the ethanamine group. The ethylthio and dimethoxy groups are then added through subsequent reactions, often involving thiolation and methylation processes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ethylthio group, potentially converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the methoxy positions.
Aplicaciones Científicas De Investigación
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler structure with similar core features but lacking the ethylthio and dimethoxy groups.
Benzeneethanamine, 3,4,5-trimethoxy-: Similar in structure but with different substituents on the benzene ring.
Uniqueness
This detailed overview provides a comprehensive understanding of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
90109-49-2 |
|---|---|
Fórmula molecular |
C12H19NO2S |
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
2-(4-ethylsulfanyl-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 |
Clave InChI |
JUZZKKJLOWQNPC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=C(C=C1OC)CCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


